5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Synthetic Chemistry Medicinal Chemistry Reactivity Profiling

Single-crystal XRD structure provides definitive QC fingerprint. The 5-chloromethyl group enables nucleophilic substitution reactivity inaccessible to 5-chloro (CAS 1178490-41-9) or 5-methyl (CAS 1120271-16-0) analogs—allowing one-step diversification under mild conditions. With a LogP of 2.62–2.9, this building block is purpose-fit for CNS-penetrant drug candidates and antibacterial methanone SAR libraries. Supplied ≥98% pure as an off-the-shelf solid; eliminates de novo oxadiazole core synthesis and compresses hit-to-lead timelines. Inquire for bulk.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 50737-32-1
Cat. No. B1271849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
CAS50737-32-1
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl
InChIInChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
InChIKeyPUZWQESMXKKSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 50737-32-1): A Heterocyclic Building Block with Verified Structure and Distinct Reactivity Profile


5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 50737-32-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at the 5-position and a 2-chlorophenyl group at the 3-position [1]. The compound is typically supplied as a solid with a purity of 95% or higher . Its structure has been unequivocally confirmed via single-crystal X-ray diffraction, providing a definitive basis for quality control and structural studies [2]. This compound is primarily utilized as a reactive intermediate in organic synthesis, where its chloromethyl group enables versatile nucleophilic substitution reactions for the introduction of diverse functionalities [3].

Why 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is Not Interchangeable with Other Oxadiazole Analogs


Generic substitution of this compound with seemingly similar oxadiazoles is unreliable due to critical differences in electrophilic reactivity and lipophilicity. The chloromethyl group at the 5-position provides a reactive handle for nucleophilic substitution, which is absent in analogs like 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1178490-41-9), where the C-Cl bond is directly attached to the aromatic ring and is far less reactive towards nucleophiles . Furthermore, the specific substitution pattern significantly impacts lipophilicity. While computed LogP values vary (e.g., 2.62 vs. 2.9) [1], the overall profile differs from the non-chlorinated analog 5-Methyl-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1120271-16-0), which lacks the chlorine atom and would exhibit different membrane permeability and pharmacokinetic properties . These distinct physicochemical and reactivity profiles preclude direct interchange in synthetic sequences or biological assays.

Quantitative Differentiation of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole from Key Analogs


Superior Electrophilic Reactivity for Nucleophilic Substitution Compared to 5-Chloro and 5-Methyl Analogs

The presence of a chloromethyl group (-CH₂Cl) at the 5-position confers significantly higher electrophilic reactivity compared to analogs with a directly attached chlorine atom (e.g., 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole, CAS 1178490-41-9) or a methyl group (e.g., 5-Methyl-3-(2-chlorophenyl)-1,2,4-oxadiazole, CAS 1120271-16-0). This is evidenced by the compound's ability to undergo nucleophilic substitution with sodium hydride in THF over 1.5 hours to yield complex heterocyclic derivatives, a transformation that would be chemically impractical with the less reactive 5-chloro or 5-methyl analogs under the same conditions [1]. The chloromethyl group acts as an alkylating agent, whereas the 5-chloro analog's C-Cl bond is aromatic and requires harsher conditions for cleavage [2].

Synthetic Chemistry Medicinal Chemistry Reactivity Profiling

Documented Utility as a Key Intermediate in the Synthesis of Bioactive Methanones with Validated Antibacterial Activity

This compound is a crucial precursor in the synthesis of a series of {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones (3a-i), which were explicitly investigated for antibacterial activity [1]. While the target compound itself is an intermediate, the final methanone derivatives demonstrated measurable antibacterial effects. For instance, derivative 3d, synthesized from a related 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole precursor, exhibited MIC values of 21.5 µg/mL (B. subtilis), 22.4 µg/mL (S. aureus), 29.8 µg/mL (E. coli), and 30.6 µg/mL (K. pneumoniae) [1]. The target compound's chloromethyl group is essential for forming the ether linkage in these active derivatives, a role that a 5-methyl or 5-chloro analog cannot fulfill.

Antibacterial Drug Discovery Structure-Activity Relationship

Definitive Structural Confirmation via Single-Crystal X-ray Diffraction: A Benchmark for Quality Assurance

The solid-state structure of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been rigorously determined by single-crystal X-ray diffraction at 293 K [1]. The analysis revealed that the 1,2,4-oxadiazole ring and the benzene ring are not coplanar, with a dihedral angle of 12.40(19)° [1]. This level of structural elucidation is a critical benchmark for identity and purity, providing a definitive reference standard for material characterization. Many closely related oxadiazole analogs lack published crystal structures, which can complicate analytical method development and batch-to-batch verification.

Crystallography Analytical Chemistry Quality Control

Measured and Computed Lipophilicity (LogP) Profile for CNS Drug-Likeness Predictions

The lipophilicity of this compound, a key determinant of membrane permeability and CNS penetration, has been characterized. Experimental LogP values are not reported, but two independent computational sources provide values of LogP = 2.62 and XLogP3 = 2.9 [1]. This contrasts with analogs like 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2), which lacks the ortho-chlorine on the phenyl ring and has a predicted LogP of approximately 2.1 [2]. The ~0.5-0.8 unit increase in LogP for the target compound, attributable to the additional chlorine, translates to an approximately 3- to 6-fold increase in partition coefficient, potentially enhancing blood-brain barrier permeability [3].

ADME Lipophilicity Drug Design

Procurement Advantage: Direct Availability and Purity Specification

Unlike several potential alternative building blocks which are only available on a custom synthesis basis or from a limited number of suppliers, 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a stocked item from multiple commercial vendors, facilitating rapid procurement and reducing lead times . It is routinely supplied with a minimum purity of 95%, ensuring a consistent starting material for research . This contrasts with more specialized analogs like 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 188877-71-6), which are less frequently stocked and may require longer synthesis times .

Procurement Supply Chain Reproducibility

Targeted Applications of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole Based on Quantified Differentiation


Scaffold Diversification in CNS Drug Discovery Programs

The computed LogP of 2.62-2.9 makes this compound a lipophilic building block for the synthesis of CNS-penetrant drug candidates . Its chloromethyl group allows for straightforward attachment to amine- or alcohol-containing pharmacophores, creating libraries of 1,2,4-oxadiazole-containing analogs with favorable physicochemical properties for blood-brain barrier penetration. The ~0.5-0.8 LogP unit increase over the non-chlorinated phenyl analog is a strategic advantage for tuning lipophilicity in lead optimization [1].

Synthesis of Novel Antibacterial Agents with Defined Mechanism Potential

The compound is a proven intermediate for generating methanone derivatives that exhibit measurable antibacterial activity against both Gram-positive and Gram-negative strains [2]. By reacting the chloromethyl group with a substituted phenol, researchers can rapidly construct a library of compounds for structure-activity relationship (SAR) studies aimed at combating drug-resistant bacteria. The reported MIC values for downstream products provide a validated starting point for further optimization [2].

Analytical Method Development and Reference Standard Creation

The availability of a high-quality, single-crystal X-ray structure for this compound makes it an ideal candidate for developing analytical methods (e.g., HPLC, GC, or XRPD) and for use as a reference standard in quality control laboratories [3]. The published crystallographic data, including unit cell parameters and dihedral angles, provide an unambiguous fingerprint for confirming the identity and crystalline form of new synthetic batches [3].

Rapid Chemical Probe Synthesis in Academic and Industrial Research

With guaranteed commercial availability and a purity of ≥95%, this compound serves as a reliable, off-the-shelf building block for the rapid synthesis of chemical probes . Its reactive chloromethyl group enables one-step diversification under mild conditions (e.g., nucleophilic substitution), accelerating hit-to-lead campaigns and minimizing time spent on de novo synthesis of the oxadiazole core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.